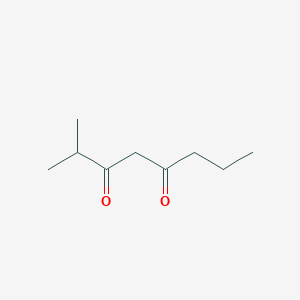2-Methyloctane-3,5-dione
CAS No.: 69362-50-1
Cat. No.: VC20459280
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 69362-50-1 |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | 2-methyloctane-3,5-dione |
| Standard InChI | InChI=1S/C9H16O2/c1-4-5-8(10)6-9(11)7(2)3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | INUNJASOGBWEJK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)CC(=O)C(C)C |
2-Methyloctane-3,5-dione is an organic compound with the molecular formula C9H16O2. It is classified as a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields, including organic synthesis, biological research, and pharmaceutical development.
Synthesis Methods
2-Methyloctane-3,5-dione can be synthesized through several methods, with one common approach involving the aldol condensation of 2-methylpentanal with acetone. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Synthetic Route
-
Starting Materials: 2-Methylpentanal and acetone.
-
Reaction Conditions: Base-catalyzed aldol condensation followed by dehydration.
-
Catalyst: Sodium hydroxide.
Organic Synthesis
2-Methyloctane-3,5-dione serves as a building block in organic synthesis, particularly in the preparation of complex molecules. Its diketone structure allows for various chemical transformations, making it versatile in synthetic chemistry.
Biological Research
The compound is studied for its potential biological activity and interactions with enzymes. The diketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Pharmaceutical Development
Research is ongoing to explore its potential as a pharmaceutical intermediate. The compound's ability to interact with enzymes makes it of interest for drug development and enzyme inhibition studies.
Comparison with Similar Compounds
2-Methyloctane-3,5-dione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structural uniqueness can result in different reactivity and interaction profiles compared to other similar diketones.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-Methylhexane-3,5-dione | C8H14O2 | 142.20 g/mol |
| 2-Methyloctane-3,5-dione | C9H16O2 | 156.22 g/mol |
| 2-Methylnonane-3,5-dione | C10H18O2 | 170.25 g/mol |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume